2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol
Overview
Description
2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its colorless to pale yellow appearance and is slightly soluble in chloroform and methanol .
Preparation Methods
The synthesis of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol involves several steps. One common method starts with the alkylation of 2-methyl-6-ethylphenylamine using propylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol undergoes various chemical reactions, including:
Scientific Research Applications
2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in target organisms . This inhibition can result in antimicrobial or anti-inflammatory effects, depending on the specific application .
Comparison with Similar Compounds
2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol can be compared with similar compounds such as:
2-Ethyl-6-methylaniline: This compound shares a similar structure but lacks the propanol group, resulting in different chemical properties and applications.
Metolachlor ESA: This compound is used as a pesticide and has a similar ethyl and methyl substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(2-ethyl-6-methylanilino)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-11-7-5-6-9(2)12(11)13-10(3)8-14/h5-7,10,13-14H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFXNLHLMQREPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866860 | |
Record name | 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61520-53-4 | |
Record name | CGA 37913 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061520534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-ethyl-6-methylphenyl)amino]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CGA-37913 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z616855Z4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-ethyl-6-methylphenyl)amino-1-propanol in the context of metolachlor usage in tomato cultivation?
A: 2-(2-ethyl-6-methylphenyl)amino-1-propanol, also known as CGA 37913, is a key metabolite of the herbicide metolachlor. [] When metolachlor is applied to crops like tomatoes, it undergoes degradation processes within the plant and the environment. This degradation leads to the formation of metabolites, including CGA 37913.
Q2: How are researchers detecting and quantifying 2-(2-ethyl-6-methylphenyl)amino-1-propanol residues in tomato fruit?
A: The provided research indicates that highly sensitive techniques like Gas Chromatography/Mass Spectrometry (GC/MSD) are employed to detect and quantify trace amounts of metolachlor metabolites, including 2-(2-ethyl-6-methylphenyl)amino-1-propanol, in tomato fruit. [] These methods allow for the separation and identification of different compounds within complex matrices like plant extracts, ensuring accurate measurement of even low concentrations of these metabolites.
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